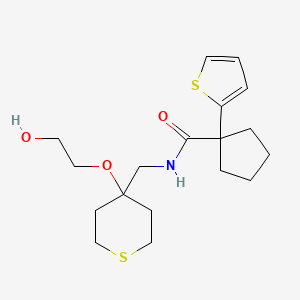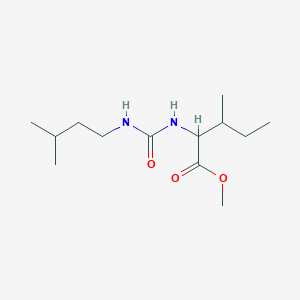
Methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “3-methyl-2-(3-methylbutylcarbamoylamino)pentanoic Acid” contains 40 bonds in total, including 16 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, and 1 hydroxyl group .Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate” are not detailed in the sources .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not provided in the sources .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Novel N-(α-bromoacyl)-α-amino esters containing Valyl moiety, including methyl 2-(2-bromo-3-methylbutanamido)pentanoate, have been synthesized and investigated for cytotoxicity, anti-inflammatory, and antibacterial activity. These compounds exhibited low cytotoxicity and lacked significant antibacterial and anti-inflammatory activity, suggesting potential for incorporation in prodrug strategies (Yancheva et al., 2015).
Potential in Anticancer Applications
- Amino acetate functionalized Schiff base organotin(IV) complexes, including similar compounds, have been explored for their potential as anticancer drugs. Studies indicate that these compounds are more cytotoxic to various human tumor cell lines than some traditional chemotherapy agents (Basu Baul et al., 2009).
Role in Enzymatic Reactions
- Compounds similar to Methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate have been used in the formation of thioether derivatives, which are substrates and inhibitors of 3-hydroxy-3-methylglutaryl-CoA reductase. This highlights their role in key enzymatic pathways (Nguyen et al., 1984).
Identification in Decomposition Processes
- In studies identifying volatile organic compounds during decomposition, compounds like this compound have been noted. Such compounds help in differentiating human remains from those of animals, which has significant implications in forensic science (Rosier et al., 2015).
Chemical Synthesis and Industrial Applications
- Similar compounds have been studied in the context of hydroformylation reactions, which are key in chemical synthesis processes. Their role in producing esters for various industrial applications has been documented (Matsuda, 1973).
Biofuel Research
- The compound's derivatives have been investigated in the context of biofuel research. For instance, studies on methyl valerate (methyl pentanoate) as a surrogate for biodiesel have been conducted, contributing to the understanding of ignition properties of biofuels (Weber et al., 2018).
Microbial Production
- Metabolic engineering has been applied to produce pentanol isomers, related to this compound, in microorganisms. These studies have implications for the development of biofuels and industrial chemicals (Cann & Liao, 2009).
Mecanismo De Acción
The mechanism of action for “Methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate” is not specified in the sources.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-6-10(4)11(12(16)18-5)15-13(17)14-8-7-9(2)3/h9-11H,6-8H2,1-5H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIXBULJQSPZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-{9H-pyrido[3,4-b]indol-3-yl}propanoate](/img/structure/B2432568.png)
![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2432570.png)
![(Z)-ethyl 2-(2-((4-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2432571.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(tetrazol-1-yl)benzamide;hydrochloride](/img/structure/B2432574.png)
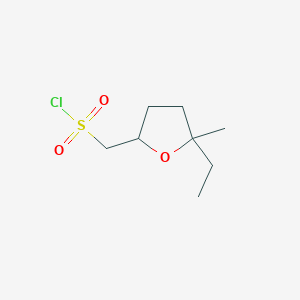
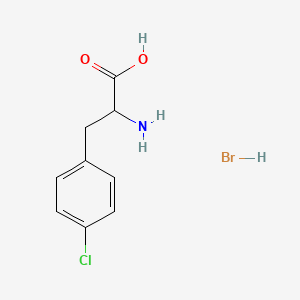

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide](/img/structure/B2432580.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2432582.png)
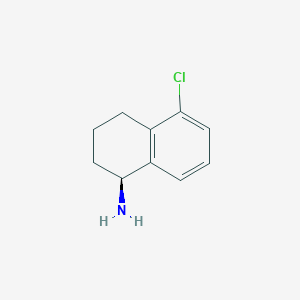
![4-[(3-Chlorophenyl)methoxy]-2-methylaniline](/img/structure/B2432585.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide](/img/structure/B2432587.png)
